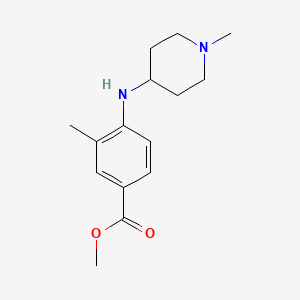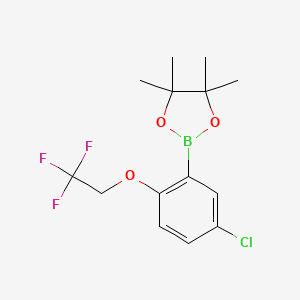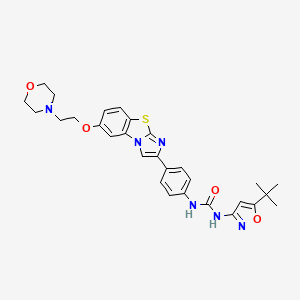
AC220;Quizartinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quizartinib, also known as AC220, is a potent and selective second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3-ITD mutations. Quizartinib works by inhibiting the activity of the FLT3 gene, leading to the apoptosis of tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quizartinib is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Quizartinib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quizartinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Quizartinib .
Applications De Recherche Scientifique
Quizartinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of FLT3 in cell signaling and apoptosis.
Medicine: Primarily used in the treatment of acute myeloid leukemia with FLT3-ITD mutations.
Industry: Used in the development of targeted therapies for various cancers.
Mécanisme D'action
Quizartinib exerts its effects by selectively inhibiting the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive autophosphorylation of FLT3 and activation of downstream signaling pathways, including RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5. By inhibiting FLT3, Quizartinib disrupts these pathways, leading to the apoptosis of tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: Another FLT3 inhibitor used in the treatment of AML.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT3.
Gilteritinib: A selective FLT3 inhibitor used in the treatment of relapsed or refractory AML.
Uniqueness of Quizartinib
Quizartinib is unique due to its high selectivity and potency against FLT3-ITD mutations. It has shown superior efficacy in clinical trials compared to other FLT3 inhibitors, making it a promising option for the treatment of AML .
Propriétés
Formule moléculaire |
C29H32N6O4S |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) |
Clé InChI |
MKGMVQKQNTXMPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



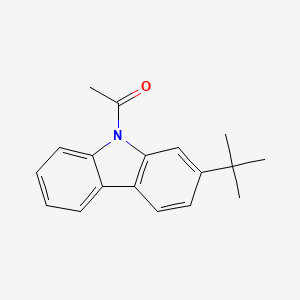
![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)



![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)

![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
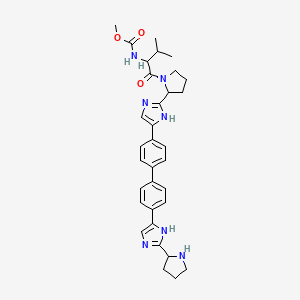
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
